2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide
Description
2-Chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide is a chloroacetamide derivative characterized by a 3-methoxyphenoxyethyl side chain attached to the acetamide core. This compound belongs to a broader class of bioactive molecules where structural modifications, such as halogenation and aromatic substitution, significantly influence physicochemical properties and biological activity.
Properties
IUPAC Name |
2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-9-3-2-4-10(7-9)16-6-5-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSYXQDFTSYFIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3-methoxyphenoxyethyl Intermediate
- Starting materials: 3-methoxyphenol and epichlorohydrin or ethylene oxide.
- Reaction conditions: The phenol is reacted with epichlorohydrin under basic conditions (using NaOH) in a solvent such as dioxane and water mixture.
- Procedure example:
- Mix 3-methoxyphenol, dioxane, water, and sodium hydroxide in a three-necked flask.
- Add epichlorohydrin dropwise at room temperature with stirring.
- Reflux the mixture for approximately 2 hours.
- After cooling, extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and purify by distillation under reduced pressure.
- Yield: Approximately 80% for the intermediate 3-(2-methoxyphenoxy)-1,2-propylene oxide, which is closely related to the 3-methoxyphenoxyethyl intermediate required.
Acylation to Form this compound
- Starting materials: 3-methoxyphenoxyethanol (or equivalent intermediate) and 2-chloroacetyl chloride.
- Reaction conditions:
- The intermediate alcohol is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine or potassium carbonate to neutralize the released HCl.
- The reaction is typically conducted in an aprotic solvent (e.g., dichloromethane or acetone) at controlled temperature (often 0–25°C initially, then room temperature).
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Work-up: The reaction mixture is quenched, filtered to remove salts, and the product is purified by recrystallization or column chromatography to obtain the pure chloroacetamide derivative.
Alternative Synthetic Routes and Variations
Nucleophilic substitution approach:
Phenoxyacetamide derivatives can be synthesized by reacting chloroacetamide derivatives with substituted phenols in the presence of anhydrous potassium carbonate and catalytic potassium iodide in refluxing dry acetone. This method allows direct substitution on the chloroacetamide moiety to introduce various phenoxy groups.Leuckart reaction-based synthesis:
Though primarily used for amine derivatives, the Leuckart reaction (reductive amination using formamide or ammonium formate) has been adapted in some aromatic amide syntheses, potentially applicable for related compounds.
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Formation of phenoxy intermediate | Base (NaOH), solvent (dioxane/water), reflux 2 h | Control temperature to avoid side reactions |
| Acylation with chloroacetyl chloride | Base (triethylamine or K₂CO₃), aprotic solvent, 0–25°C to RT | Use dry solvents to prevent hydrolysis |
| Purification | Recrystallization or column chromatography | Solvent choice affects purity and yield |
- Solvent choice: Polar aprotic solvents such as acetone or acetonitrile enhance nucleophilicity and reaction rates.
- Base selection: Potassium carbonate balances reactivity and mildness, minimizing side reactions.
- Temperature control: Lower temperatures during acylation reduce by-products.
- Reaction monitoring: TLC is used to track completion.
Research Findings on Preparation Efficiency
- Yields for the intermediate phenoxy compounds typically range from 75–85%.
- Acylation steps yield the final chloroacetamide product in 70–90% yield depending on reaction scale and purity of reagents.
- Use of catalytic potassium iodide enhances substitution efficiency in phenol-chloroacetamide coupling reactions.
- Industrial scale-up involves optimization of reaction time, temperature, and continuous flow techniques to improve throughput and reproducibility.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Chloroacetamide Derivatives
- Electronic Effects: Methoxy (-OCH₃) and fluoro (-F) groups alter electron density.
- Conformational Differences : Substituent position (e.g., meta vs. para) affects molecular geometry. For example, 2-chloro-N-(3-methylphenyl)acetamide adopts a syn N–H conformation, unlike anti conformations in nitro-substituted analogs .
Anticancer Activity
- Phenoxy-Thiadiazole Derivatives: Compounds like 7d (2-(2-fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide) exhibit potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), surpassing 5-fluorouracil in efficacy. The thiadiazole-pyridinyl moiety enhances DNA intercalation or kinase inhibition .
- Synthetic Accessibility: Derivatives are synthesized via chloroacetylation of amines, followed by coupling with phenols or heterocycles, a method applicable to the target compound .
Herbicidal Activity
- Chloroacetamide Herbicides: Acetochlor and metolachlor are metabolized in liver microsomes to carcinogenic intermediates (e.g., CMEPA). Human CYP3A4 and CYP2B6 enzymes mediate their activation, with interspecies metabolic differences noted (e.g., rat microsomes process metolachlor 10× faster than humans) .
Metabolic and Toxicological Profiles
- Metabolism: Chloroacetamides undergo dealkylation and hydroxylation. For example, acetochlor is metabolized to CMEPA, which is further converted to 2-methyl-6-ethylaniline (MEA), a precursor to DNA-reactive quinone imines .
- Species-Specific Toxicity: Rats show higher metabolic activation of herbicides like butachlor compared to humans, explaining differential carcinogenicity (e.g., stomach tumors in rats vs.
Biological Activity
2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide is a chlorinated acetamide derivative with the molecular formula C11H14ClNO3. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure includes a methoxyphenoxyethyl group, which may enhance its biological activity compared to other compounds lacking such features.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including Pseudomonas aeruginosa, which is known for its resistance to antibiotics. In a study focusing on inhibitors of the type III secretion system (T3SS) of P. aeruginosa, derivatives of phenoxyacetamides were shown to inhibit T3SS-mediated secretion effectively, suggesting that similar derivatives like this compound could also possess significant antimicrobial activity .
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit certain cellular pathways involved in cancer progression. The mechanism of action appears to involve the inhibition of specific enzymes or receptors that play critical roles in tumor growth and metastasis. For instance, it may target metabolic pathways that are upregulated in cancer cells, thereby reducing their viability and proliferation .
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets within cells. The chloroacetamide group acts as an electrophile, which can react with nucleophilic sites on enzymes or receptors, leading to inhibition of their activity or modulation of receptor function. This interaction can result in various downstream effects, including altered gene expression and disrupted cellular signaling pathways.
Structure-Activity Relationships (SAR)
A systematic exploration of the structure-activity relationships (SAR) for compounds related to this compound has revealed that specific structural features significantly contribute to their biological potency. For example, modifications in the aromatic rings and the central acetamide group have been shown to enhance activity against bacterial virulence factors, indicating that careful structural optimization can lead to more effective compounds .
Comparative Activity Table
The following table summarizes the comparative biological activities of this compound and related compounds:
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Antimicrobial | TBD | T3SS of Pseudomonas aeruginosa |
| Phenoxyacetamide Derivative A | Antimicrobial | <1 | T3SS of Pseudomonas aeruginosa |
| Phenoxyacetamide Derivative B | Anticancer | TBD | Cancer cell metabolic pathways |
Note: TBD = To Be Determined
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide?
The synthesis typically involves nucleophilic substitution between 2-chloroacetamide and a phenoxyethylamine derivative. A method validated in similar acetamide syntheses uses a weak base (e.g., K₂CO₃) in acetonitrile under reflux for 24 hours, with reaction progress monitored via TLC . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.
- Base selection : Mild bases like K₂CO₃ minimize side reactions.
- Temperature : Room temperature to 80°C, depending on reagent reactivity.
Post-reaction, filtration removes excess base, and solvent evaporation yields crude product, which is purified via recrystallization or column chromatography .
Q. How can researchers confirm the structural integrity of this compound?
Characterization relies on spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., methoxy group at δ ~3.8 ppm, chloroacetamide signals at δ ~4.0–4.2 ppm) .
- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) confirm functional groups .
- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, critical for validating stereochemistry .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screens include:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates.
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
Dose-response curves (IC₅₀ values) and selectivity indices guide further optimization .
Advanced Research Questions
Q. How do substituents on the phenoxyethyl group influence reactivity in cross-coupling reactions?
The 3-methoxy group acts as an electron-donating substituent, enhancing aryl ether stability but potentially reducing electrophilicity at the acetamide chlorine. Comparative studies with analogs (e.g., 4-methoxy or halogen-substituted derivatives) reveal:
- Electronic effects : Methoxy groups decrease reaction rates in SN2 mechanisms due to steric hindrance.
- Steric effects : Bulkier substituents hinder nucleophilic attack, requiring harsher conditions (e.g., DMF at 100°C) .
Computational modeling (DFT) predicts activation energies for substituent-dependent pathways .
Q. How should researchers resolve contradictions in spectroscopic data during structure elucidation?
Discrepancies between observed and expected NMR/IR peaks may arise from:
- Tautomerism : Keto-enol tautomerism in acetamide derivatives alters peak positions.
- Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift proton signals.
- Impurity interference : Side products (e.g., unreacted starting materials) require rigorous purification.
Validate via 2D NMR (COSY, HSQC) and mass spectrometry (HRMS) .
Q. What strategies mitigate low yields in multi-step syntheses involving this compound?
Low yields often stem from:
- Intermediate instability : Protect labile groups (e.g., methoxy) with tert-butyldimethylsilyl (TBS) ethers.
- Side reactions : Use scavengers (e.g., molecular sieves) to trap byproducts like HCl.
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in later stages .
Design of Experiments (DoE) methodologies optimize variables like stoichiometry and temperature .
Q. How does computational modeling predict its interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations assess binding to targets like COX-2 or EGFR:
- Docking : Score binding affinities (ΔG) for the acetamide’s chloro and methoxy groups.
- Pharmacophore mapping : Identify critical H-bond acceptors (amide oxygen) and hydrophobic regions (aromatic rings).
Validate predictions with SPR (surface plasmon resonance) for binding kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
